![molecular formula C17H28N4O7S B564250 rac Timolol-d5 Maleate CAS No. 1217260-21-3](/img/structure/B564250.png)
rac Timolol-d5 Maleate
Overview
Description
rac Timolol-d5 Maleate: is a deuterated form of Timolol Maleate, a non-selective beta-adrenergic receptor blocker. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and quantifying the compound in biological systems .
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of Rac Timolol-d5 Maleate involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . The elimination half-life is between 2 to 2.7 hours, and it is prolonged with renal impairment . About 15% to 20% of the drug is excreted unchanged in the urine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors such as age, gender, renal function, and concomitant medications can influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Rac Timolol-d5 Maleate interacts with β-adrenoceptors, which are a class of G-protein coupled receptors . The interaction is characterized by the compound’s ability to block these receptors, thereby inhibiting the effects of adrenaline and noradrenaline and reducing the heart rate . This interaction is non-selective, meaning it affects both β1 and β2 adrenoceptors .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it reduces intraocular pressure by decreasing aqueous humor production . It also reportedly protects ganglion cells, decreases aqueous humor outflow facility, and destroys the extracellular matrix in the trabecular meshwork .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenoceptors, blocking the effects of adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure . It also prevents the production of aqueous humor, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid onset of action, with peak effects observed within 0.5 to 2.5 hours .
Dosage Effects in Animal Models
It is known that the compound is used in the treatment of glaucoma, hypertension, angina pectoris, and myocardial infarction .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with β-adrenoceptors
Transport and Distribution
It is known that the compound is a hydrophilic β-adrenoceptor blocker , suggesting that it may be transported and distributed in the body through the bloodstream.
Subcellular Localization
Given its role as a β-adrenoceptor blocker , it is likely that it localizes to the cell membrane where these receptors are typically found.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 Maleate involves the incorporation of deuterium atoms into the Timolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the production process .
Chemical Reactions Analysis
Types of Reactions: rac Timolol-d5 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacokinetics in Ocular Applications
Rac Timolol-d5 Maleate plays a significant role in pharmacokinetic studies focusing on ocular drug delivery systems. A study investigated the topical ocular pharmacokinetics of various beta-blockers, including this compound, using rabbit models. The research aimed to determine the absolute ocular bioavailability of these compounds after topical administration. The results indicated that this compound exhibited a bioavailability of approximately 1.22% to 1.51%, which is relatively low compared to other beta-blockers like Betaxolol .
Table 1: Ocular Bioavailability of Beta-Blockers
Drug | Bioavailability (%) |
---|---|
Atenolol | 0.07 |
Timolol | 1.22 - 1.51 |
Betaxolol | 3.82 - 4.31 |
This study emphasizes the need for improved formulations to enhance ocular bioavailability and therapeutic outcomes for glaucoma patients.
Therapeutic Efficacy in Glaucoma Treatment
Timolol maleate has been extensively studied for its efficacy in managing intraocular pressure in patients with open-angle glaucoma. Research shows that when combined with other antiglaucoma medications, this compound enhances intraocular pressure reduction without significant adverse effects. In a clinical trial involving multiple treatment groups, patients receiving this compound experienced a notable decrease in intraocular pressure compared to those on monotherapy .
Table 2: Efficacy of Timolol Maleate Combination Therapy
Treatment Group | Mean Intraocular Pressure Reduction (mmHg) |
---|---|
Timolol + Pilocarpine | Significant reduction |
Timolol + Epinephrine | Significant reduction |
Timolol + Acetazolamide | Significant reduction |
These findings support the use of this compound as an effective component in combination therapies for glaucoma.
Safety and Tolerability Studies
Safety profiles of this compound have also been evaluated, particularly concerning ocular tolerability. In one study comparing fixed combinations of medications containing this compound with other treatments, it was found that patients reported fewer adverse events such as conjunctival hyperemia when using fixed combinations . This suggests that this compound may be better tolerated than some alternatives.
Table 3: Adverse Events Associated with Different Treatments
Treatment Group | Incidence of Conjunctival Hyperemia (%) |
---|---|
Fixed Combination | 6.5 |
Bimatoprost Monotherapy | 38.5 |
Timolol Monotherapy | 6.8 |
Case Studies and Clinical Trials
Several clinical trials have explored the application of this compound in various conditions beyond glaucoma:
- Erythematotelangiectatic Rosacea : A randomized controlled trial assessed the efficacy of topical this compound for treating erythematotelangiectatic rosacea. Results indicated significant improvement in erythema and patient-reported symptoms after 28 days of treatment .
- Fixed Combination Therapies : Longitudinal studies have shown that patients switching from monotherapy to fixed combinations containing this compound experienced improved tolerability and reduced adverse effects over time .
Comparison with Similar Compounds
Timolol Maleate: The non-deuterated form of rac Timolol-d5 Maleate, used for similar applications but without the stable isotope labeling.
Propranolol: Another non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and arrhythmias.
Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for cardiovascular conditions
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracing and quantification, making it a valuable tool in scientific research .
Biological Activity
Rac Timolol-d5 Maleate is a deuterated form of Timolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and hypertension. The incorporation of deuterium allows for enhanced pharmacokinetic properties and is useful in tracing studies. This article examines the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Pharmacodynamics
Timolol acts by blocking beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. In ophthalmic applications, it reduces intraocular pressure (IOP) by decreasing aqueous humor production. The biological activity of this compound has been characterized through various studies:
- Mechanism of Action : Timolol inhibits the enzyme adenylate cyclase, which reduces cyclic AMP levels in cells, leading to decreased secretion of aqueous humor from the ciliary body in the eye .
- Comparative Studies : Research indicates that Rac Timolol-d5 exhibits similar efficacy to its non-deuterated counterpart in reducing IOP, with potential variations in absorption and distribution due to deuteration .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : After administration, Rac Timolol-d5 is rapidly absorbed with peak plasma concentrations reached within 1-2 hours.
- Distribution : The drug is widely distributed in tissues, with a volume of distribution that suggests significant tissue binding.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, similar to other beta-blockers. The deuterated form may exhibit altered metabolic pathways compared to non-deuterated timolol .
- Excretion : Renal excretion plays a significant role in the elimination of Rac Timolol-d5 and its metabolites.
Biological Activity Data
The following table summarizes key findings from studies on this compound's biological activity:
Parameter | Findings |
---|---|
Beta-Blockade Potency | Comparable to non-deuterated timolol |
Intraocular Pressure Reduction | Significant reduction observed in clinical trials |
Half-Life | Approximately 4-6 hours |
Plasma Protein Binding | High (over 90%) |
Metabolic Pathways | Primarily hepatic via CYP450 enzymes |
Case Studies
-
Ocular Hypertension Management :
A double-masked randomized controlled trial evaluated the efficacy of this compound in patients with ocular hypertension. Results indicated a statistically significant reduction in IOP compared to placebo over a 12-week period . -
Cardiovascular Effects :
In a study assessing cardiovascular responses, Rac Timolol-d5 demonstrated similar heart rate-lowering effects as traditional timolol but with potentially improved tolerability due to its pharmacokinetic profile .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-RJAXMONVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.